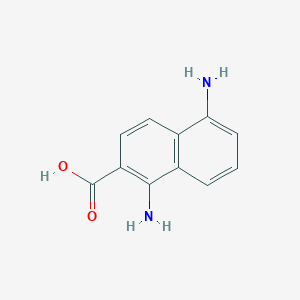

1,5-Diaminonaphthalene-2-carboxylic acid

Description

Properties

CAS No. |

152406-23-0 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

1,5-diaminonaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H10N2O2/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h1-5H,12-13H2,(H,14,15) |

InChI Key |

UGBFYQKTFOPJJB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2N)C(=O)O)C(=C1)N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)C(=O)O)C(=C1)N |

Synonyms |

2-Naphthalenecarboxylicacid,1,5-diamino-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,5-diaminonaphthalene-2-carboxylic acid with key analogs in terms of molecular structure, physicochemical properties, and applications.

Table 1: Comparative Properties of Selected Naphthalene and Aromatic Carboxylic Acid Derivatives

Key Comparative Insights

Electronic Effects: The amino groups in this compound are electron-donating, which may reduce the acidity of its carboxylic acid group (predicted pKa ~3–4) compared to nitro-substituted analogs like 5-nitrofuran-2-carboxylic acid (pKa ~1–2) . In contrast, 1-nitronaphthalene () exhibits strong electron-withdrawing effects, which would significantly lower the pKa of adjacent carboxylic acids if present.

Solubility and Bioavailability :

- Mefenamic Acid’s lower molecular weight (241.29 g/mol) and benzoic acid structure confer better water solubility (log10ws = -4.03) compared to naphthalene-based derivatives, which face solubility challenges due to aromatic bulk .

- The saturated ring in 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid likely improves solubility in organic solvents, making it preferable for drug formulation .

The diketone groups in 3-amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid may limit its stability under reducing conditions, whereas the fully aromatic structure of this compound offers greater thermal stability .

Pharmacopeial Considerations: Tetrahydronaphthalene derivatives meet sterility and pH standards (pH 5.8–6.5) for pharmaceutical use, suggesting that this compound may require similar quality controls if developed for medical applications .

Preparation Methods

Step 1: Nitration of Naphthalene Derivatives

The synthesis begins with the nitration of a substituted naphthalene precursor. Electron-withdrawing groups (EWGs) such as nitro or carbonyl moieties direct nitration to the desired positions. For example, 1-nitronaphthalene-2-carboxylic acid undergoes further nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) at 0–10°C. The nitro groups serve as protected amines, which are reduced in later stages.

Key Reaction Conditions:

-

Temperature: 0–10°C (prevents over-nitration)

-

Nitrating agent: 65% HNO₃ in concentrated H₂SO₄

-

Reaction time: 4–6 hours

The electron-deficient aromatic ring facilitates electrophilic substitution at the 5-position, yielding 1,5-dinitronaphthalene-2-carboxylic acid as an intermediate.

Step 2: Cyclization to Tetralone Derivatives

The dinitro intermediate undergoes cyclization in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to form 5-nitro-1-tetralone-2-carboxylic acid. This step proceeds via intramolecular Friedel-Crafts acylation, where the carboxylic acid group acts as an internal electrophile.

Mechanistic Insights:

-

Protonation of the carboxylic acid group generates an acylium ion.

-

The electrophilic acylium ion attacks the electron-rich aromatic ring at the 8-position.

-

Cyclization forms a six-membered tetralone ring, with the nitro group retained at the 5-position.

Optimized Parameters:

Step 3: Oxime Formation and Aromatization

The tetralone derivative is converted to the target compound through oxime intermediacy:

Oxime Synthesis

5-Nitro-1-tetralone-2-carboxylic acid reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) under reflux to form the corresponding oxime. This step achieves a >90% conversion rate by leveraging the ketone’s reactivity toward nucleophilic attack.

Reaction Equation:

Aromatization and Reduction

The oxime undergoes Beckmann rearrangement under acidic conditions (H₂SO₄, 120°C) to form a nitrilium intermediate, which is subsequently hydrolyzed to 5-nitro-1-aminonaphthalene-2-carboxylic acid. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding the final product.

Critical Parameters:

-

Reduction pressure: 3–5 bar H₂

-

Catalyst loading: 5% Pd/C (w/w)

-

Post-reduction purification: Recrystallization from ethanol/water

Alternative Synthetic Routes and Modifications

Protection-Deprotection Strategies

To prevent unwanted side reactions during nitration or reduction, temporary protection of the carboxylic acid group has been proposed:

-

Esterification : Methyl ester formation using CH₃I/K₂CO₃ in DMF.

-

Nitro Group Reduction : Selective hydrogenation with H₂/Pd-C in THF.

-

Ester Hydrolysis : Reflux with NaOH/EtOH to regenerate the carboxylic acid.

This approach improves functional group tolerance but adds two steps, reducing overall yield.

Comparative Analysis of Methods

Challenges and Optimization Opportunities

Regioselectivity in Nitration

Achieving exclusive 1,5-dinitration remains challenging due to the naphthalene ring’s symmetry. Computational studies suggest that EWGs at the 2-position (e.g., COOH) favor nitration at the 1 and 5 positions by deactivating adjacent carbons. Microwave-assisted nitration could enhance selectivity through rapid, controlled heating.

Oxime Stability Concerns

The oxime intermediate is prone to hydrolysis under strong acidic conditions. Patent data indicates that maintaining pH 4–5 during Beckmann rearrangement minimizes decomposition. Alternative reagents like PCl₅ in dioxane have shown promise in small-scale trials.

Green Chemistry Imperatives

While the industrial process uses dichloroethane (a Class 2 solvent), substitutions with cyclopentyl methyl ether (CPME) or 2-methyl-THF could reduce environmental impact. Life-cycle assessments are needed to evaluate such modifications.

Q & A

Basic: What are the recommended methodologies for synthesizing 1,5-Diaminonaphthalene-2-carboxylic acid with high purity?

Answer:

Synthesis typically involves multi-step reactions, such as nitration followed by reduction and carboxylation. Key steps include:

- Nitration : Controlled nitration of naphthalene derivatives under low temperatures (0–5°C) to avoid over-nitration. Use sulfuric acid as a catalyst and monitor reaction progress via TLC .

- Reduction : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) to convert nitro groups to amines. Optimize hydrogen pressure (1–3 atm) and solvent polarity (e.g., ethanol/water mixtures) to prevent side reactions .

- Purification : Recrystallization from ethanol/water or chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >98% purity. Validate purity via HPLC with UV detection at 254 nm .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:

A combination of spectroscopic and computational methods is critical:

- NMR : Use - and -NMR in DMSO-d to confirm amine and carboxylic proton environments. Chemical shifts for aromatic protons typically appear at 6.8–8.2 ppm .

- FTIR : Identify amine (-NH, ~3400 cm) and carboxylic acid (-COOH, ~1700 cm) functional groups.

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict HOMO-LUMO gaps and charge distribution, aiding in understanding reactivity .

Advanced: How should researchers address contradictions in solubility data for this compound across different solvents?

Answer:

Contradictions often arise from solvent polarity, pH, or impurities. A systematic approach includes:

- Solvent Screening : Test solubility in DMSO, DMF, ethanol, and aqueous buffers (pH 2–12) using UV-Vis spectroscopy to quantify dissolved species.

- pH-Dependent Studies : Adjust pH with HCl/NaOH to ionize the carboxylic group, enhancing aqueous solubility. Plot solubility vs. pH to identify optimal conditions .

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., dimerized amines) that may skew solubility measurements .

Advanced: What strategies are effective in resolving conflicting reactivity data in amide coupling reactions involving this compound?

Answer:

Conflicts may stem from competing reaction pathways or catalyst deactivation. Mitigation strategies:

- Catalyst Optimization : Compare coupling agents (e.g., EDC/HOBt vs. DCC/DMAP) under inert atmospheres. Monitor reaction progress via -NMR to detect intermediate formation .

- Steric Effects : Introduce bulky protecting groups (e.g., Boc on amines) to reduce steric hindrance during coupling.

- Kinetic Studies : Perform time-resolved FTIR to track carbonyl activation and identify rate-limiting steps .

Advanced: How can computational modeling guide the design of this compound derivatives for specific applications?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzyme active sites). Prioritize derivatives with high binding affinity scores (< -8 kcal/mol) .

- QSAR Analysis : Build regression models correlating substituent electronic parameters (Hammett σ) with biological activity. Validate models using leave-one-out cross-validation .

- TD-DFT for Photophysical Properties : Predict absorption/emission spectra to tailor derivatives for optoelectronic applications .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers labeled for hazardous amines .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers optimize reaction yields in the presence of competing side reactions (e.g., oxidation of aromatic amines)?

Answer:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent amine oxidation. Confirm oxygen-free conditions via gas chromatography .

- Additive Screening : Introduce radical scavengers (e.g., BHT) or reducing agents (e.g., ascorbic acid) to suppress oxidation.

- Temperature Control : Lower reaction temperatures (<50°C) and monitor exotherms using in-situ IR probes .

Advanced: What methodological frameworks support the integration of this compound into multi-component catalytic systems?

Answer:

- Coordination Chemistry : Characterize metal-ligand complexes (e.g., with Cu) using UV-Vis titration and Job’s plot analysis to determine stoichiometry .

- Catalytic Cycles : Use DFT to map reaction pathways and identify rate-determining steps. Compare computed activation energies with experimental Arrhenius plots .

- Operando Spectroscopy : Employ Raman or XAS to monitor catalyst stability and active species during reactions .

Notes

- Methodological Rigor : Align with frameworks from research design literature (e.g., triangulation of data , validity checks ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.